Dimethyl Phenylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Pharmaceutical Chemistry

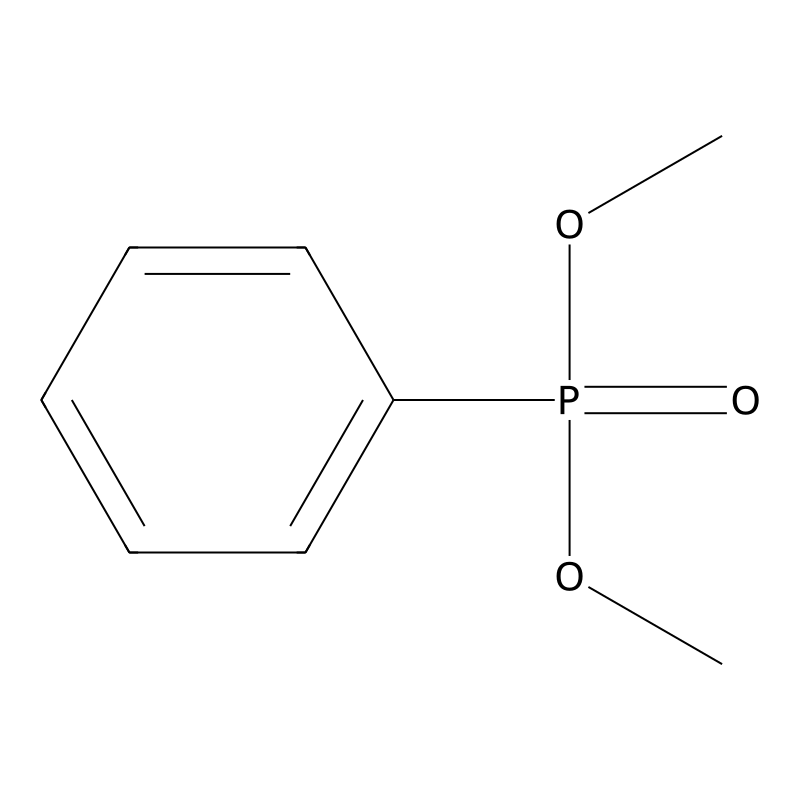

Dimethyl Phenylphosphonate is an organophosphorus compound with the molecular formula and a CAS number of 2240-41-7. It is characterized by a phenyl group attached to a phosphorus atom, which is further bonded to two methyl groups. This compound is notable for its applications in flame retardants and as an intermediate in organic synthesis. Its structure can be represented as follows:

textO || CH3-O-P(=O)(OCH3) | C6H5

Dimethyl Phenylphosphonate is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water. It exhibits properties typical of phosphonates, including potential reactivity with nucleophiles and involvement in various chemical transformations.

Currently, there is limited information regarding the specific mechanism of action of DMPP in biological systems. However, its potential applications in proteomics research suggest it might interact with proteins or enzymes, possibly through its phosphate group []. Further research is needed to elucidate its biological role.

One significant reaction involving Dimethyl Phenylphosphonate is its photolytic extrusion from oxazaphosphoranes, leading to the formation of carbazoles. This reaction serves as a phosphorus analogue of the Graebe–Ullmann reaction, highlighting its utility in synthetic organic chemistry .

Dimethyl Phenylphosphonate can be synthesized through several methods:

- Direct Esterification: The reaction of phenylphosphonic acid with methanol leads to the formation of Dimethyl Phenylphosphonate.

- Phosphorylation Reactions: The reaction of phosphorus oxychloride with phenol followed by treatment with methanol can yield Dimethyl Phenylphosphonate.

- Photolytic Methods: As noted earlier, photolytic reactions involving oxazaphosphoranes can also produce this compound .

These methods highlight the compound's versatility in synthetic pathways.

Dimethyl Phenylphosphonate finds various applications across different fields:

- Flame Retardants: It is used as an additive in polymers and resins to enhance their flame resistance.

- Chemical Intermediates: The compound serves as an important intermediate in the synthesis of other organophosphate compounds.

- Research

Interaction studies involving Dimethyl Phenylphosphonate have primarily focused on its chemical reactivity and potential biological effects. Research indicates that this compound can interact with various nucleophiles, leading to substitution reactions that are essential for its role as a chemical intermediate.

Several compounds exhibit structural or functional similarities to Dimethyl Phenylphosphonate. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Diethyl Phenylphosphonate | Organophosphate | Similar structure with ethyl groups; used similarly as a flame retardant. |

| Phenylphosphonic Acid | Phosphonic acid | Lacks methyl groups; more polar; used in similar applications but more soluble in water. |

| Dimethyl Methylphosphonate | Organophosphate | Contains methyl groups; used primarily as a precursor in chemical synthesis. |

| Triphenyl Phosphate | Organophosphate | Larger phenolic structure; widely used as a flame retardant but more toxic. |

Dimethyl Phenylphosphonate stands out due to its unique combination of methyl and phenyl groups, which influences its reactivity and applications compared to these similar compounds.

Molecular Structure and Bonding

Dimethyl phenylphosphonate is an organophosphorus compound with the molecular formula C₈H₁₁O₃P and CAS Registry Number 2240-41-7 [1] [2]. The compound exhibits a molecular weight of 186.14 to 186.15 grams per mole, as confirmed by multiple analytical sources [1] [3]. The molecule consists of a central phosphorus atom bonded to a phenyl group and two methoxy groups, representing a phosphonic acid diester structure [3] [4].

The molecular structure adopts a tetrahedral geometry around the central phosphorus atom, which is characteristic of organophosphorus compounds [5] [6]. The tetrahedral bond angles approximate 109.5 degrees when considering the four substituents around phosphorus, though slight deviations occur due to the different electronic and steric effects of the phenyl and methoxy substituents [6].

Phosphorus-Carbon and Phosphorus-Oxygen Bonds

The phosphorus-carbon bond in dimethyl phenylphosphonate represents a direct covalent linkage between the phosphorus center and the phenyl carbon atom [7] [8]. This phosphorus-carbon bond is a defining characteristic that distinguishes phosphonates from phosphates, which lack direct phosphorus-carbon connectivity [7] [9]. The phosphorus-carbon bond length in organophosphorus compounds typically ranges from 1.75 to 1.88 angstroms, with phenylphosphonic derivatives showing values in the upper portion of this range due to the aromatic character of the phenyl substituent [10] [11].

The compound contains two distinct types of phosphorus-oxygen bonds: the phosphoryl double bond (P=O) and the phosphorus-oxygen single bonds to the methoxy groups [10] [12]. The phosphoryl bond exhibits characteristics of a polar covalent double bond with significant ionic character, featuring a bond length typically around 1.47 to 1.52 angstroms [13] [12]. This bond is shorter than typical phosphorus-oxygen single bonds due to its partial double-bond character [12] [14].

The phosphorus-oxygen single bonds to the methoxy groups demonstrate bond lengths of approximately 1.62 to 1.66 angstroms, which are consistent with standard phosphorus-oxygen ester linkages [12] [14]. These bonds exhibit tetrahedral geometry around the phosphorus center and contribute to the overall stability of the phosphonate ester structure [5] [15].

Structural Comparison with Related Organophosphorus Compounds

Dimethyl phenylphosphonate belongs to the broader class of phosphonic acid esters, which are structurally related to other organophosphorus compounds including phosphinates and phosphates [7] [8]. The key structural distinction lies in the direct phosphorus-carbon bond present in phosphonates, which provides enhanced hydrolytic stability compared to phosphates [9] [16].

When compared to dimethyl methylphosphonate, the phenyl-substituted analog demonstrates increased molecular weight (186.14 versus 124.08 grams per mole) and elevated boiling point (247°C versus 181°C) [17] [16]. The aromatic phenyl group contributes additional molecular volume and intermolecular interactions through π-π stacking and van der Waals forces [16].

Structural comparison with diphenyl methylphosphonate reveals the influence of ester group substitution on physical properties [18]. While dimethyl phenylphosphonate contains two methoxy groups, diphenyl methylphosphonate features two phenoxy groups, resulting in significantly higher molecular weight (248.21 grams per mole) and boiling point (344.3°C) [18]. This demonstrates the systematic relationship between molecular structure and physical properties within the phosphonate series [18] [17].

The phosphonate functional group adopts a tetrahedral configuration around phosphorus, contrasting with the planar geometry observed in phosphate analogs [5] [15]. This structural feature contributes to the characteristic thermal and chemical stability of phosphonate compounds [19] [15].

Physicochemical Properties

Physical State and Appearance

At standard temperature and pressure (20°C), dimethyl phenylphosphonate exists as a liquid phase [1] [20]. The compound presents as a colorless to almost colorless clear liquid, indicating high purity and absence of chromophoric impurities [1] [21]. This transparency is characteristic of many organophosphorus esters and reflects the absence of extended conjugated systems or transition metal coordination [21] [20].

The liquid state at ambient conditions is consistent with the molecular weight and intermolecular forces present in the compound [22] [20]. The presence of both polar phosphoryl groups and nonpolar aromatic components contributes to moderate intermolecular interactions that maintain the liquid phase at room temperature [22].

Boiling Point, Density, and Refractive Index

The boiling point of dimethyl phenylphosphonate has been consistently reported as 247°C at standard atmospheric pressure (760 mmHg) [1] [17] [22] [20]. This value reflects the combined influence of molecular weight, intermolecular hydrogen bonding through the phosphoryl group, and aromatic π-π interactions [22] [20]. The relatively high boiling point compared to simple organic compounds of similar molecular weight demonstrates the contribution of polar phosphorus-oxygen bonds to intermolecular cohesion [17] [22].

Density measurements indicate values of 1.19 to 1.2 grams per cubic centimeter at 20°C [1] [17] [20]. The specific gravity (20/20) has been precisely determined as 1.19, confirming the compound's density relative to water [1] [20]. These density values are typical for organophosphorus compounds and reflect the contribution of the relatively heavy phosphorus atom to the overall molecular density [17] [20].

The refractive index of dimethyl phenylphosphonate is reported as 1.51 at standard conditions [1] [22] [20]. This value falls within the expected range for aromatic organophosphorus compounds and indicates moderate polarizability of the electron cloud [22] [20]. The refractive index provides valuable information for compound identification and purity assessment in analytical applications [22].

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Boiling Point | 247°C | 760 mmHg | [1] [22] [20] |

| Density | 1.19-1.2 g/cm³ | 20°C | [1] [17] [20] |

| Specific Gravity | 1.19 | 20/20°C | [1] [20] |

| Refractive Index | 1.51 | Standard conditions | [1] [22] [20] |

Flash Point and Thermal Stability

The flash point of dimethyl phenylphosphonate is established at 154°C, indicating moderate flammability characteristics [1] [20]. This temperature represents the minimum at which the compound produces sufficient vapor to form an ignitable mixture with air under standard testing conditions [1] [20]. The relatively high flash point compared to simple organic solvents reflects the low volatility and thermal stability of the phosphonate structure [20].

Thermal stability analysis reveals that dimethyl phenylphosphonate maintains structural integrity at elevated temperatures below its decomposition point [19]. The phosphorus-carbon bond demonstrates resistance to thermal cleavage, which is characteristic of organophosphonate compounds [10] [19]. Thermogravimetric studies on related phosphonate esters indicate initial decomposition temperatures significantly above 200°C, with the phosphoryl group contributing to thermal stabilization through resonance effects [19].

The thermal degradation mechanism typically involves initial cleavage of the phosphorus-oxygen ester bonds rather than the more stable phosphorus-carbon bond [10] [19]. This selective decomposition pathway has been observed in studies of similar phosphonate compounds and reflects the relative bond strengths within the molecular framework [19].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for dimethyl phenylphosphonate through analysis of both proton (¹H) and phosphorus-31 (³¹P) nuclei [23] [24]. The ³¹P NMR spectrum exhibits a characteristic chemical shift in the range of 11 to 16 parts per million, which is typical for phosphonic acid diesters [21] [25]. This chemical shift reflects the electronic environment around the phosphorus nucleus and confirms the phosphonate functional group [24] [25].

The ¹H NMR spectrum demonstrates distinct resonance patterns for the aromatic and aliphatic proton environments [21] [23]. Aromatic protons associated with the phenyl group appear in the range of 7 to 8 parts per million, showing characteristic coupling patterns consistent with monosubstituted benzene derivatives [23] [25]. The methoxy protons generate a distinct signal around 3 to 4 parts per million, appearing as a doublet due to coupling with the phosphorus nucleus [23] [24].

Phosphorus-proton coupling interactions provide additional structural confirmation through the observation of ³¹P-¹H coupling constants [23] [24]. The three-bond coupling between phosphorus and the methoxy protons typically ranges from 11 to 12 hertz, which is characteristic of phosphonate ester linkages [24]. These coupling patterns serve as diagnostic tools for structural verification and purity assessment [23] [24].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in dimethyl phenylphosphonate [2] [26]. The phosphoryl (P=O) stretching vibration appears as a strong absorption around 1246 wavenumbers, which is diagnostic for phosphonic acid ester compounds [26] [27]. This frequency is consistent with the polar nature of the phosphorus-oxygen double bond and provides unambiguous identification of the phosphonate functional group [26] [27].

Aromatic carbon-hydrogen stretching vibrations manifest in the region above 3000 wavenumbers, confirming the presence of the phenyl substituent [2] [28]. The aromatic carbon-carbon stretching modes appear in the 1400 to 1600 wavenumber region and demonstrate the characteristic pattern of monosubstituted benzene derivatives [2] [28].

Phosphorus-oxygen-carbon stretching vibrations associated with the ester linkages generate absorption bands in the 1000 to 1200 wavenumber region [2] [26]. These bands provide information about the coordination environment of the phosphorus center and confirm the diester structure of the compound [26] [28]. The infrared spectrum also exhibits aliphatic carbon-hydrogen stretching modes from the methoxy groups in the 2800 to 3000 wavenumber region [2] [28].

Mass Spectrometry

Mass spectrometry analysis of dimethyl phenylphosphonate provides molecular weight confirmation and fragmentation pattern information [29]. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the intact molecular formula C₈H₁₁O₃P [29]. This molecular ion peak serves as primary confirmation of the compound's molecular weight and elemental composition [29].

Fragmentation patterns reveal characteristic loss pathways that are diagnostic for phosphonate ester structures [29]. Common fragmentation involves the loss of methoxy groups (mass 31), resulting in fragment ions at mass-to-charge ratios 155 and 124 [29]. These fragmentation patterns are consistent with the preferential cleavage of phosphorus-oxygen ester bonds over the more stable phosphorus-carbon bond [29].

Advanced mass spectrometry techniques, including femtosecond laser ionization studies, have provided detailed information about the fragmentation mechanisms of related phosphonate compounds [29]. These studies reveal that the relative yields of fragmentation products correlate with the energies required for various bond cleavage pathways, providing insight into the molecular stability and bonding characteristics [29].

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction represents the most fundamental and widely employed method for synthesizing dimethyl phenylphosphonate and related organophosphorus compounds. This reaction, first discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species [1] [2].

For dimethyl phenylphosphonate synthesis, the reaction typically involves trimethyl phosphite with benzyl halides or related aromatic halides. The reaction proceeds through a characteristic mechanism where the nucleophilic phosphorus atom attacks the electrophilic carbon center of the halide, forming a phosphonium intermediate [1] [2].

Table 1: Classical Michaelis-Arbuzov Reaction Conditions

| Parameter | Optimal Range | Typical Conditions |

|---|---|---|

| Temperature | 150-200°C | 180°C |

| Reaction Time | 2-8 hours | 4-6 hours |

| Molar Ratio (Phosphite:Halide) | 1:1 to 1.2:1 | 1:1 |

| Yield | 60-85% | 70-80% |

| Catalyst | None required | Heat only |

The reaction demonstrates excellent chemoselectivity for primary alkyl halides, while secondary and tertiary halides may undergo competing elimination reactions [3]. The process is particularly efficient for benzyl halides due to the stabilizing effect of the aromatic ring on the carbocation intermediate [4].

Reaction Mechanism and Stereochemical Considerations

The Michaelis-Arbuzov reaction proceeds through a well-established SN2 mechanism involving two sequential nucleophilic substitution steps [1] [2]. The initial step involves nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium salt intermediate. This is followed by intramolecular nucleophilic displacement of an alkyl group from phosphorus by the halide anion [2].

Mechanistic Pathway:

- Formation of phosphonium intermediate through SN2 attack

- Halide-induced dealkylation via second SN2 mechanism

- Formation of final phosphonate product

The stereochemical outcome of the reaction depends on the specific substrate and reaction conditions. For chiral alkyl halides, inversion of configuration occurs at the carbon center, consistent with the SN2 mechanism [1] [2]. The reaction rate is influenced by the electron-withdrawing properties of substituents on the phosphorus atom, with more electron-deficient phosphites showing enhanced reactivity [3].

Evidence for alternative mechanistic pathways includes the observation that tertiary alkyl halides can participate in the reaction, suggesting a carbocation-based SN1 mechanism under certain conditions [2]. The presence of stabilizing groups, such as phenyl substituents, can facilitate this alternative pathway [4].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating phosphonate formation while maintaining high yields and selectivity [5] [6] [7]. The technique offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [8].

Table 2: Microwave-Assisted Synthesis Parameters

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Temperature | 60-150°C | 60-110°C |

| Reaction Time | 4-6 hours | 15-30 minutes |

| Yield | 75-85% | 82-91% |

| Energy Consumption | High | Low |

| Selectivity | Moderate | High |

Microwave irradiation enables direct esterification of phosphonic acids with alcohols under conditions that would be ineffective with conventional heating [6] [8]. The enhanced reactivity is attributed to the ability of microwaves to overcome higher activation barriers through selective heating of polar molecules [5].

The process is particularly effective when combined with ionic liquid catalysts, which act as both microwave absorbers and reaction promoters [6] [8]. Phase transfer catalysis under microwave conditions provides an additional pathway for efficient alkylation of phosphonic acids [6].

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized phosphonate synthesis by enabling C-P bond formation under mild conditions with high selectivity [9] [10] [11]. Nickel-catalyzed cross-coupling reactions, often referred to as Tavs reactions, represent a particularly important advancement in this field [10] [11].

Table 3: Transition Metal-Catalyzed Synthesis Methods

| Catalyst System | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| NiCl2 | Aryl bromides + triisopropyl phosphite | 110°C, 24h | 89% | [10] [11] |

| Pd(OAc)2 | Bromoarenes + P(O)H reagents | MW, 80°C | 85-95% | [8] |

| CuCl2 | Aryl iodides + phosphole C-H | 110°C, 24h | Variable | [12] |

| Cr complexes | Dimethyl phosphite + iodobenzene | Ambient | 50-73% |

The nickel-catalyzed approach offers several advantages including solvent-free conditions, mild temperatures, and broad substrate scope [10] [11]. The reaction proceeds through oxidative addition of the aryl halide to the nickel center, followed by coordination of the phosphite and reductive elimination to form the C-P bond [9].

Recent developments have demonstrated that excess phosphite can serve as both substrate and ligand in palladium-catalyzed systems, eliminating the need for additional phosphorus ligands [8]. This discovery has simplified reaction protocols and reduced costs associated with expensive phosphine ligands [9].

Solvent-Free and Environmentally Friendly Methods

Environmental considerations have driven the development of solvent-free synthetic methodologies for phosphonate preparation [14] [15] [16]. These approaches offer significant advantages in terms of atom economy, waste reduction, and operational simplicity [14].

Solvent-Free Hydrophosphonylation:

The reaction of H-phosphonates with activated alkenes proceeds efficiently under solvent-free conditions at room temperature [15] [16]. Base-controlled addition to α-trifluoromethyl styrenes provides access to structurally diverse phosphonates with excellent functional group tolerance [15] [16].

Table 4: Solvent-Free Synthesis Conditions

| Method | Substrate | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Base-controlled addition | α-CF3 styrenes + H-phosphonates | Base | Room temp | 2h | 60-85% |

| Hydrophosphylation | Aldehydes + dialkyl phosphites | K3PO4 | Room temp | Variable | 70-95% |

| Surface-mediated | Phosphonic dichlorides + alcohols | Al2O3 | Room temp | 1-3h | 85-95% |

Potassium phosphate has proven particularly effective as a catalyst for solvent-free hydrophosphylation reactions [14]. The catalyst demonstrates remarkable rate acceleration compared to other basic catalysts and can be easily recovered and reused [14].

Surface-mediated synthesis using aluminum oxide support provides another environmentally friendly approach [17]. The method involves condensation of alkylphosphonic dichlorides with alcohols at room temperature, yielding phosphorus esters in excellent yields without the need for bases or solvents [17].

Purification and Quality Assessment

Isolation Techniques

Effective purification of dimethyl phenylphosphonate requires careful consideration of the compound's chemical properties and the nature of potential impurities [18]. The most commonly employed isolation techniques include chromatographic separation, distillation, and crystallization methods [18].

Silica Gel Chromatography:

Dialkyl phosphonates, including dimethyl phenylphosphonate, are readily purified using silica gel chromatography [18]. The technique offers high resolution and allows for efficient separation of products from starting materials and side products. Standard elution systems typically employ ethyl acetate/hexane mixtures with gradual polarity adjustment [18].

Distillation Methods:

For volatile phosphonates, distillation provides an effective purification method. The process can be performed under reduced pressure to minimize thermal decomposition. Fractional distillation allows for precise separation of compounds with similar boiling points [18].

Crystallization Approaches:

Phosphonic acids and their salts can be purified through recrystallization from appropriate solvents [18]. Common crystallization solvents include acetonitrile, methanol/acetone mixtures, and concentrated hydrochloric acid. The choice of solvent depends on the specific phosphonate structure and desired purity level [18].

Table 5: Purification Method Comparison

| Method | Purity Achieved | Throughput | Cost | Scalability |

|---|---|---|---|---|

| Silica Gel Chromatography | >95% | Moderate | Medium | Limited |

| Distillation | >98% | High | Low | Excellent |

| Recrystallization | >95% | Low | Low | Good |

| Liquid-Liquid Extraction | 85-95% | High | Low | Excellent |

Analytical Methods for Purity Determination

Comprehensive quality assessment of dimethyl phenylphosphonate requires multiple analytical techniques to ensure product purity and structural integrity [19] [20].

Nuclear Magnetic Resonance Spectroscopy:

31P NMR spectroscopy serves as the primary analytical tool for phosphonate characterization [19] [20] [21]. The technique provides direct information about the phosphorus environment and can detect structural isomers and decomposition products [20]. Chemical shifts for dimethyl phenylphosphonate typically appear in the range of 15-25 ppm relative to 85% phosphoric acid [21].

Table 6: NMR Analytical Parameters

| Technique | Chemical Shift Range | Coupling Constants | Applications |

|---|---|---|---|

| 31P NMR | 15-25 ppm | 24-27 Hz (P-O-P) | Primary structure determination |

| 1H NMR | 1.2-7.8 ppm | 4-15 Hz (P-H) | Purity assessment |

| 13C NMR | 16-140 ppm | 5-150 Hz (P-C) | Complete structure confirmation |

1H and 13C NMR provide complementary information about the organic substituents and can detect the presence of hydrolysis products or unreacted starting materials [20]. The natural abundance of 31P (100%) makes phosphorus NMR particularly sensitive for purity determination [21].

Chromatographic Analysis:

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) provide quantitative purity assessment and impurity profiling [22] [23]. Ion-pair HPLC is particularly useful for highly polar phosphonates, employing tetrabutylammonium bromide as the ion-pairing reagent [22].

Table 7: Chromatographic Methods for Purity Analysis

| Method | Detection Limit | Quantitative Range | Sample Requirements |

|---|---|---|---|

| HPLC-UV | 1-10 μg/mL | 10-1000 μg/mL | Liquid samples |

| GC-MS | 0.001-0.01 mg/kg | 0.01-100 mg/kg | Volatile compounds |

| Ion Chromatography | 0.1-5 mg/L | 1-100 mg/L | Aqueous solutions |

| LC-MS/MS | ng/L level | μg/L to mg/L | Complex matrices |

Spectroscopic Methods:

Infrared spectroscopy provides valuable information about functional groups and can detect the presence of hydroxyl groups from hydrolysis or unreacted starting materials [24] [25]. Characteristic P=O stretching frequencies appear around 1250-1300 cm⁻¹, while P-O-C stretching modes occur in the 1000-1100 cm⁻¹ region [25].

Molybdenum Blue Method:

For total phosphorus determination, the molybdenum blue colorimetric method provides a sensitive and reliable approach [26] [27]. The method involves digestion of the sample with potassium persulfate followed by reaction with ammonium molybdate to form a blue complex that can be quantified spectrophotometrically [26].